molecular formula C15H17ClN2O4 B14042186 tert-Butyl 2-(4-(2-chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetate

tert-Butyl 2-(4-(2-chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetate

Cat. No.: B14042186
M. Wt: 324.76 g/mol
InChI Key: DRIDRIAIGHZDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(4-(2-chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetate is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a tert-butyl ester group and a chlorophenyl-substituted imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(2-chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetate typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.

    Esterification: The final step involves the esterification of the imidazolidinone derivative with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(2-chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidinones with various functional groups.

Scientific Research Applications

tert-Butyl 2-(4-(2-chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(2-chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-chlorophenyl)-2-oxoacetate
  • tert-Butyl 2-(4-methoxyphenyl)-2-oxoacetate
  • tert-Butyl 2-(4-fluorophenyl)-2-oxoacetate

Uniqueness

tert-Butyl 2-(4-(2-chlorophenyl)-2,5-dioxoimidazolidin-1-yl)acetate is unique due to the presence of both the chlorophenyl group and the imidazolidinone ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

tert-butyl 2-[4-(2-chlorophenyl)-2,5-dioxoimidazolidin-1-yl]acetate

InChI

InChI=1S/C15H17ClN2O4/c1-15(2,3)22-11(19)8-18-13(20)12(17-14(18)21)9-6-4-5-7-10(9)16/h4-7,12H,8H2,1-3H3,(H,17,21)

InChI Key

DRIDRIAIGHZDCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C(NC1=O)C2=CC=CC=C2Cl

Origin of Product

United States

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